2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide
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Overview
Description
2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide is an organic compound that features a tert-butyl group attached to a benzothiadiazine ring
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
Similar compounds have been synthesized and tested as activators of ampa receptors . The interaction with these targets could lead to changes in cellular signaling pathways, impacting various biological processes.
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to the aforementioned biological activities .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .
Preparation Methods
The synthesis of 2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide typically involves the reaction of tert-butylamine with a benzothiadiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 2-(tert-butyl)-2H-1,2,4-benzothiadiazin-3-ylhydrosulfide include:
Methyl tert-butyl ether: Used as a fuel additive and solvent.
tert-Butyl alcohol: Commonly used as a solvent and intermediate in organic synthesis.
Butylated hydroxytoluene: An antioxidant used in food and industrial applications.
Properties
IUPAC Name |
2-tert-butyl-4H-1,2,4-benzothiadiazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S2/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHJLCGPCZERSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=S)NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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